molecular formula C14H15N5 B10813009 N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10813009
M. Wt: 253.30 g/mol
InChI Key: KDWWOCYEHRRCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound offered for scientific research and investigation. It features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors and receptor modulators . This structural characteristic makes TP-based compounds valuable tools for probing biological targets that typically interact with purines, such as various kinases . Researchers can leverage this scaffold's properties across multiple therapeutic areas. The TP structure has been explored in the development of anticonvulsant agents, where related compounds have demonstrated activity as positive modulators of the GABAA receptor . Furthermore, the TP scaffold has shown promise in antiviral research, with several derivatives identified as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the interaction between its PA and PB1 subunits . The metal-chelating properties of the TP heterocycle, facilitated by accessible electron pairs on its nitrogen atoms, have also been exploited in the development of antiparasitic agents with activity against organisms like Leishmania spp. and Trypanosoma cruzi . The specific substitution pattern on this compound makes it a versatile building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies to optimize potency and selectivity for a given target. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory settings.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H15N5/c1-3-11-4-6-12(7-5-11)18-13-8-10(2)17-14-15-9-16-19(13)14/h4-9,18H,3H2,1-2H3

InChI Key

KDWWOCYEHRRCLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=NC=NN23)C

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the triazolo-pyrimidine class known for its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C14_{14}H15_{15}N5_5. Its structure features a triazolo-pyrimidine core substituted with a 4-ethylphenyl group and a methyl group at specific positions. This structural configuration is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported, including the use of catalysts to enhance yield and selectivity. For example, the use of TMDP (a dual solvent-catalyst) has been shown to significantly improve reaction efficiency in synthesizing related triazolo-pyrimidine derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. This compound has been investigated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. Research indicates that triazolo-pyrimidines can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. For instance, compounds in this class have shown IC50_{50} values ranging from 4.8 µM to 30.1 µM against NF-kB/AP-1 reporter activity in LPS-induced models .

Neuropharmacological Effects

There is emerging evidence suggesting that derivatives of triazolo-pyrimidines may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. The modulation of these receptors could potentially lead to therapeutic effects in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50_{50} Value (µM)Reference
AnticancerTubulin polymerization10.5
Anti-inflammatoryNF-kB/AP-1 reporter activity4.8 - 30.1
NeuropharmacologicalnAChR modulation2.5

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in inflammatory processes.
  • Receptor Modulation : By acting on nAChRs, it can enhance neurotransmission and potentially reverse cognitive deficits.
  • Disruption of Cancer Cell Cycle : By inhibiting tubulin polymerization, it prevents mitosis in cancer cells.

Scientific Research Applications

Anticancer Applications

N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been investigated for its anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

Case Studies and Findings

  • In Vitro Studies : A study on various cancer cell lines demonstrated significant cytotoxicity. The compound exhibited IC50 values indicating effective inhibition of cell proliferation:
    Cell LineIC50 (µM)
    A549 (lung cancer)12.5
    MCF-7 (breast cancer)15.0

These results suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Antimicrobial Properties

Research has also indicated potential antimicrobial effects of this compound. Some derivatives of this compound have shown efficacy against various bacterial strains.

Synthesis and Chemical Properties

The synthesis of this compound involves several key steps that can be optimized for yield and purity.

Synthesis Overview

  • The synthetic pathway typically includes the formation of the triazolo-pyrimidine structure through cyclization reactions involving appropriate precursors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Modifications

Modifications at specific positions on the triazolo-pyrimidine core can enhance potency and selectivity against target cells. For instance:

  • Substituents at position 7 have been shown to influence the compound's lipophilicity and membrane permeability.

Chemical Reactions Analysis

Knoevenagel Condensation

Initial formation of the triazole ring occurs through Knoevenagel condensation between ethyl cyanoacetate and aldehydes. For example:

  • Reactants : 4-ethylbenzaldehyde, ethyl cyanoacetate, 3-amino-1,2,4-triazole

  • Conditions : Reflux in DCE with DTBP (di-tert-butyl peroxide) at 130°C for 24 h

  • Yield : 68–69%

Functionalization Reactions

The compound undergoes targeted modifications at its triazole and pyrimidine moieties:

Alkylation and Arylation

  • Site : N7 amine group

  • Reagents : Alkyl/aryl halides (e.g., benzyl bromide)

  • Conditions : K₂CO₃, DMF, 80°C, 6 h

  • Yield : 70–78%

Electrophilic Substitution

  • Site : C5 methyl group or pyrimidine ring

  • Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)

  • Conditions : 0–5°C, 2–4 h

  • Products : Nitro- or chloro-derivatives

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalytic SystemSubstrateYield (%)Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃4-Methoxyphenylboronic acid88
SonogashiraPdCl₂(PPh₃)₂, CuI4-Ethynylanisole61

Cyclization Pathway

  • Step 1 : Condensation of aldehyde and ethyl cyanoacetate forms a Knoevenagel adduct.

  • Step 2 : Nucleophilic attack by 3-amino-1,2,4-triazole generates an intermediate.

  • Step 3 : Intramolecular cyclization eliminates water, forming the triazolopyrimidine core .

Oxidative Annulation

DTBP acts as an oxidizing agent, facilitating dehydrogenation during cyclization .

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystYield (%)Advantages
Knoevenagel CondensationReflux, 24 hDTBP68Scalable
Microwave Synthesis100°C, 20 minNone92Rapid, energy-efficient
TMDP-Catalyzed65°C, 1 hTMDP86Recyclable catalyst, high purity

Stability and Reactivity

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions (>pH 10 or <pH 2) .

  • Thermal Stability : Decomposes above 250°C, with melting point 161–163°C .

Comparison with Similar Compounds

Physicochemical Properties

Key properties influenced by substituents include molecular weight, lipophilicity, and solubility:

Compound (Substituent) Molecular Weight Key Substituent Features Lipophilicity (Predicted)
Target: N-(4-Ethylphenyl)-5-methyl-... ~307.28* Ethyl (electron-donating, moderate size) Moderate
N-(4-Chlorophenyl)-5-methyl-... (Cl) ~308.73 Chloro (electron-withdrawing) Low
DSM265 (SF₅, CF₃) ~443.3 Pentafluorosulfanyl, CF₃ (bulky) High
Compound 43 (CF₃, CF₃) 362.3 Trifluoromethyl (strongly polar) High

*Estimated based on and molecular formula C₁₄H₁₅N₅.

Structural Modifications and Trends

  • Para vs. Meta Substitution : Chlorophenyl derivatives with meta-Cl (e.g., compound 93 in ) show higher yields (53%) than para-Cl (31%), possibly due to reduced steric clash in the transition state .
  • Phenyl vs. Phenethyl : Phenethyl-linked compounds (e.g., compound 45 in ) may improve binding pocket penetration compared to phenyl analogs due to extended alkyl chains .
  • Electron-Withdrawing Groups : CF₃ and SF₅ substituents () enhance metabolic stability but complicate synthesis .

Preparation Methods

One-Pot Synthesis Using 3,5-Diamino-1,2,4-Triazole

Reaction of 3,5-diamino-1,2,4-triazole with 1-(4-ethylphenyl)-3-methyl-1,3-butanedione in acetic acid under reflux (110–120°C, 8–12 hours) achieves regioselective formation of the 5-methyl-7-aryl isomer. The ethylphenyl group directs regiochemistry via electronic effects, with the diketone’s β-carbon engaging in cyclization. Yields range from 68–82% after recrystallization from ethanol.

Key Variables

ParameterOptimal RangeImpact on Yield
SolventAcetic acidMaximizes cyclization
Temperature110–120°CBelow 110°C: Incomplete reaction
Reaction Time8–12 hoursProlonged time reduces purity

Alternative Enone-Based Cyclization

Substituting butanedione with 1-(4-ethylphenyl)-2-buten-1-one in dimethylformamide (DMF) at 90°C for 6 hours produces the same core structure with comparable yields (70–75%). This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.

Functionalization via Coupling Reactions

Post-cyclization functionalization introduces the 7-amine group. Two approaches are prevalent:

Direct Amination Using 4-Ethylphenylamine

Heating the triazolopyrimidine chloride intermediate (generated via POCl₃ treatment) with 4-ethylphenylamine in tetrahydrofuran (THF) at 60°C for 4 hours achieves N-arylation. Catalytic pyridine (10 mol%) enhances nucleophilic substitution, yielding 85–90% product.

Reaction Scheme

  • Chlorination:
    Triazolopyrimidine+POCl380CChloride intermediate\text{Triazolopyrimidine} + \text{POCl}_3 \xrightarrow{80^\circ \text{C}} \text{Chloride intermediate}

  • Amination:
    Chloride+4-EthylphenylamineTHF, PyridineTarget compound\text{Chloride} + \text{4-Ethylphenylamine} \xrightarrow{\text{THF, Pyridine}} \text{Target compound}

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos in toluene at 100°C enables direct C–N bond formation between the chlorinated core and 4-ethylphenylamine. This method achieves higher regiocontrol (95% purity) but requires inert conditions.

Green Chemistry Approaches

4,4’-Trimethylenedipiperidine (TMDP)-Catalyzed Synthesis

TMDP (10 mol%) in water/ethanol (1:1) facilitates a three-component reaction between ethyl cyanoacetate, 4-ethylbenzaldehyde, and 3-amino-1,2,4-triazole. The one-pot protocol proceeds via Knoevenagel condensation followed by cyclization, yielding 78% product at 70°C in 5 hours.

Advantages

  • Eliminates chlorinated solvents

  • Reduces reaction time by 40% compared to traditional methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) shortens cyclocondensation to 30 minutes with 88% yield. This method minimizes thermal decomposition of sensitive intermediates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
One-Pot Cyclization82958High
Enone Cyclization75936Moderate
TMDP Catalysis78945High
Microwave88960.5Low

Challenges and Optimization Strategies

Regioselectivity Control

The 5-methyl and 7-amine positions are prone to isomerization. Using bulky solvents like tert-amyl alcohol suppresses byproduct formation by 30%.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) remains standard, but recrystallization from acetonitrile improves crystal purity to >99%.

Industrial-Scale Considerations

Batch reactors (500 L) operating at 100°C with mechanical stirring achieve consistent yields (80–82%). Continuous-flow systems are under investigation to reduce thermal gradients during cyclocondensation.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica in ionic liquids ([BMIM][BF₄]) show promise for mild-condition synthesis (50°C, pH 7), though yields remain low (45%).

Photochemical Activation

UV light (254 nm) initiates free-radical cyclization in the presence of eosin Y, reducing reaction time to 2 hours with 73% yield .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 7-chloro-5-methyl-triazolopyrimidine intermediates. Aromatic amines like 4-ethylphenylamine are reacted under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (e.g., NMP) at room temperature for 1–2 hours, yielding products with ~20–30% purity after column chromatography (15–20% EtOAc/Hexane) . For greener synthesis, 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol (1:1 v/v) at reflux enhances yield and reduces toxicity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Confirm identity via 1H^1H NMR (e.g., δ 7.93 ppm for NH, aromatic protons at δ 7.82–7.54 ppm) and mass spectrometry (MH+^+ m/z ~252–266) . Crystallographic studies (e.g., single-crystal X-ray diffraction) validate planar triazolopyrimidine cores and substituent orientations .

Q. What initial biological activities have been reported?

  • Methodological Answer : Early studies highlight antimalarial potential via Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition. In vitro IC₅₀ values are determined using enzyme assays, while in vivo efficacy is tested in murine models (e.g., P. berghei-infected mice) .

Advanced Research Questions

Q. How do structural modifications at the 4-ethylphenyl group affect antimalarial activity?

  • Methodological Answer : SAR studies reveal that electron-withdrawing substituents (e.g., CF₃, SF₅) at the para position enhance PfDHODH binding by 3–5× compared to ethyl groups. Replacements with cyclopropyl or vinyl groups reduce metabolic stability but improve solubility, requiring optimization via LogP calculations and microsomal stability assays .

Q. What computational strategies predict pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against PfDHODH (PDB: 1TV5) identifies key interactions: triazolopyrimidine N1 with Arg265 and 4-ethylphenyl with hydrophobic pocket residues. ADMET predictors (e.g., SwissADME) assess bioavailability, highlighting moderate blood-brain barrier penetration (TPSA ~70 Ų) and CYP3A4 metabolism risks .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Methodological Answer : Impurities (e.g., DSM430, a metabolite from SF₅-aniline raw materials) may confound in vivo results. Use HPLC-MS to quantify purity (>99%) and compare pharmacokinetic profiles (Cmax, t₁/₂) in rodent models. Adjust dosing regimens (e.g., 50 mg/kg oral vs. 10 mg/kg IV) to mitigate off-target effects .

Q. What is the role of TMDP in improving synthetic scalability?

  • Methodological Answer : TMDP’s high thermal stability (liquid range: 65–200°C) and recyclability (>5 cycles without yield loss) enable solvent-free synthesis. Its dual Lewis base sites catalyze cyclocondensation efficiently, reducing reaction times from 24h to 3h compared to piperidine .

Key Research Gaps

  • Mechanistic Insights : Limited data on tubulin polymerization effects (observed in related triazolopyrimidines) .
  • Clinical Translation : DSM265 (analogue) reached Phase II trials but faced metabolite-related toxicity; structural comparisons are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.